molecular formula C11H17NO2S2 B11051088 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione

1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione

Cat. No.: B11051088
M. Wt: 259.4 g/mol
InChI Key: RMLPAVZFGUWENJ-UHFFFAOYSA-N
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Description

1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE is an organic compound characterized by its unique structure, which includes a dihydropyridine ring and a butane-1-sulfonyl group

Preparation Methods

The synthesis of 1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE typically involves nucleophilic substitution reactions. One common method includes the reaction of a dihydropyridine derivative with a butane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, including nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE can be compared with other sulfonyl-containing compounds, such as:

Properties

Molecular Formula

C11H17NO2S2

Molecular Weight

259.4 g/mol

IUPAC Name

1-(2-butylsulfonylethyl)pyridine-2-thione

InChI

InChI=1S/C11H17NO2S2/c1-2-3-9-16(13,14)10-8-12-7-5-4-6-11(12)15/h4-7H,2-3,8-10H2,1H3

InChI Key

RMLPAVZFGUWENJ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCN1C=CC=CC1=S

Origin of Product

United States

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